molecular formula C15H12ClN3O4S B4087446 2-(2-chlorophenoxy)-N-[(4-nitrophenyl)carbamothioyl]acetamide

2-(2-chlorophenoxy)-N-[(4-nitrophenyl)carbamothioyl]acetamide

Cat. No.: B4087446
M. Wt: 365.8 g/mol
InChI Key: RIGUMIINCLARCQ-UHFFFAOYSA-N
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Description

2-(2-chlorophenoxy)-N-[(4-nitrophenyl)carbamothioyl]acetamide is a synthetic organic compound that belongs to the class of phenoxy compounds It is characterized by the presence of a chlorophenoxy group and a nitrophenyl carbamothioyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N-[(4-nitrophenyl)carbamothioyl]acetamide typically involves the reaction of 2-chlorophenol with chloroacetyl chloride to form 2-chlorophenoxyacetyl chloride. This intermediate is then reacted with 4-nitrophenyl isothiocyanate to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenoxy)-N-[(4-nitrophenyl)carbamothioyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can react with the chlorophenoxy group under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2-chlorophenoxy)-N-[(4-nitrophenyl)carbamothioyl]acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-[(4-nitrophenyl)carbamothioyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitrophenyl group may participate in redox reactions, while the chlorophenoxy group can engage in hydrophobic interactions with target proteins. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-[(4-nitrophenyl)carbamothioyl]acetamide
  • 2-(2-chlorophenoxy)-N-[(3-nitrophenyl)carbamothioyl]acetamide
  • 2-(2-chlorophenoxy)-N-[(4-aminophenyl)carbamothioyl]acetamide

Uniqueness

2-(2-chlorophenoxy)-N-[(4-nitrophenyl)carbamothioyl]acetamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(2-chlorophenoxy)-N-[(4-nitrophenyl)carbamothioyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O4S/c16-12-3-1-2-4-13(12)23-9-14(20)18-15(24)17-10-5-7-11(8-6-10)19(21)22/h1-8H,9H2,(H2,17,18,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIGUMIINCLARCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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